4-Methyl-5-phenylthiophene-2-carboxylic acid
Overview
Description
4-Methyl-5-phenylthiophene-2-carboxylic acid is a chemical compound with the molecular formula C12H10O2S . It has a molecular weight of 218.28 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of 4-Methyl-5-phenylthiophene-2-carboxylic acid can be achieved through various methods, including oxidative coupling of the corresponding thiophene and phenylacetylene, thioesterification, and Friedel-Crafts acylation. The synthesis method affects the purity, yield, and properties of the compound.Molecular Structure Analysis
The InChI code for 4-Methyl-5-phenylthiophene-2-carboxylic acid is 1S/C12H10O2S/c1-8-7-10 (12 (13)14)15-11 (8)9-5-3-2-4-6-9/h2-7H,1H3, (H,13,14) . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
4-Methyl-5-phenylthiophene-2-carboxylic acid has a molecular weight of 218.27 g/mol. Its solubility in water is relatively low, but it is soluble in organic solvents such as acetone, ethanol, and methanol.Scientific Research Applications
Biological Activity Research
Biological Activity and Antirheumatic Agents : 5-Phenylthiophene derivatives, such as 5-phenylthiophene-3-carboxylic acid, have been studied for their potential biological activities and as lead compounds for new antirheumatic drugs. Research on structure-activity relationships has shown that certain derivatives exhibit significant pharmacological effects, including antagonistic effects toward interleukin-1 and suppressive effects against adjuvant-induced arthritis (Noguchi, Hasegawa, Tomisawa, & Mitsukuchi, 2003).
Antimicrobial Activity : Some thiophene derivatives, closely related to 4-methyl-5-phenylthiophene-2-carboxylic acid, have been evaluated for antimicrobial activity. Research indicates that these compounds exhibit moderate to good antimicrobial properties (Babu, Babu, Ravisankar, & Latha, 2016).
Chemical Synthesis and Polymer Research
Synthesis of Derivatives : The synthesis of various derivatives of phenylthiophene, including methylamines, ethylamines, and acetic acids, has been explored for potential biological activities. These syntheses involve electrophilic substitution in the thiophene ring (Beaton, Chapman, Clarke, & Willis, 1976).
Polymer Synthesis : 4-Methyl-5-phenylthiophene-2-carboxylic acid derivatives have been used in the synthesis of thermotropic polyesters. Research in this area focuses on preparing polyesters with varying melting behaviors and structural properties, contributing to the development of advanced materials (Kricheldorf & Thomsen, 1992).
Safety And Hazards
properties
IUPAC Name |
4-methyl-5-phenylthiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-8-7-10(12(13)14)15-11(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQAYKRLPQFBBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356337 | |
Record name | 4-methyl-5-phenylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-phenylthiophene-2-carboxylic acid | |
CAS RN |
40133-12-8 | |
Record name | 4-methyl-5-phenylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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